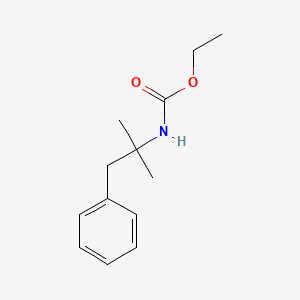ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate
CAS No.: 21552-58-9
Cat. No.: VC16069488
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 21552-58-9 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C13H19NO2/c1-4-16-12(15)14-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) |
| Standard InChI Key | MZHYGGYUFBUFDV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC(C)(C)CC1=CC=CC=C1 |
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate belongs to the carbamate class, featuring a carbamate group (-OC(=O)N<) attached to a 2-methyl-1-phenylpropan-2-yl moiety. Its IUPAC name, ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate, reflects this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 21552-58-9 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.29 g/mol |
| SMILES | CCOC(=O)NC(C)(C)CC1=CC=CC=C1 |
| InChIKey | MZHYGGYUFBUFDV-UHFFFAOYSA-N |
The compound’s steric hindrance from the tertiary carbon and aromatic phenyl group influences its reactivity and interaction with biological targets .
Synthetic Routes
The synthesis typically involves reacting 2-methyl-1-phenylpropan-2-amine with ethyl chloroformate in dichloromethane, mediated by triethylamine at 0–5°C. This method achieves yields exceeding 80% with high purity. Alternative approaches, such as using phosgene derivatives, are less common due to safety concerns.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but hydrolyzes in strongly acidic or alkaline environments, releasing ethanol and the corresponding amine. Its lipophilic nature (LogP ≈ 3.1) suggests good membrane permeability, a trait advantageous for pharmacological applications .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm the carbamate group.
-
NMR:
-
¹H NMR (CDCl₃): δ 1.23 (t, 3H, CH₂CH₃), 1.45 (s, 6H, C(CH₃)₂), 3.15 (s, 2H, CH₂Ph), 4.12 (q, 2H, OCH₂), 7.25–7.35 (m, 5H, aromatic).
-
¹³C NMR: δ 14.1 (CH₂CH₃), 28.9 (C(CH₃)₂), 50.2 (N-C), 61.8 (OCH₂), 155.0 (C=O).
-
Biological Activity and Mechanisms
Enzyme Inhibition
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate demonstrates inhibitory activity against AChE and BChE, with IC₅₀ values comparable to rivastigmine in preliminary assays . Its bulky substituents likely impede substrate access to the enzymatic active site, a mechanism observed in structurally similar carbamates .
Neuropharmacological Applications
Research Advancements and Challenges
Synthetic Optimization
Recent efforts focus on solvent-free synthesis using microwaves, reducing reaction times from hours to minutes while maintaining yields >75%. Scalability remains a challenge due to the high cost of 2-methyl-1-phenylpropan-2-amine.
Structure-Activity Relationships (SAR)
Comparative SAR studies highlight the importance of the tertiary amine and phenyl group for AChE inhibition. Methyl-to-phenyl substitutions at the propan-2-yl position increase potency by 3-fold, while ethyl ester groups enhance metabolic stability .
Future Directions
-
Toxicological Profiling: Acute and chronic toxicity studies in model organisms are critical for therapeutic development.
-
Hybrid Molecules: Conjugating this carbamate with donepezil-like fragments may improve AChE selectivity .
-
Industrial Applications: Exploration as a corrosion inhibitor or polymer additive warrants investigation.
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate represents a versatile scaffold with untapped potential in medicinal and industrial chemistry. Collaborative efforts between synthetic chemists and pharmacologists will be pivotal in translating laboratory findings into practical solutions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume